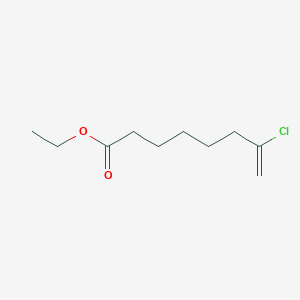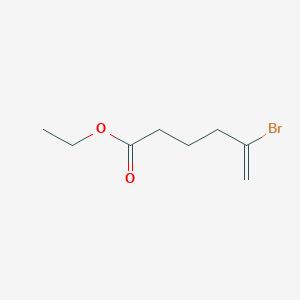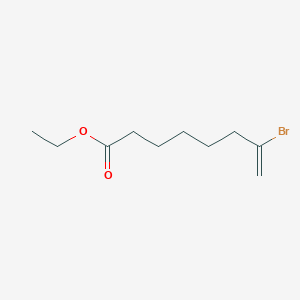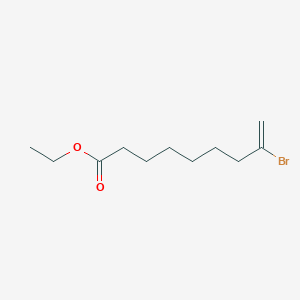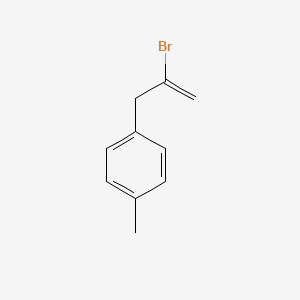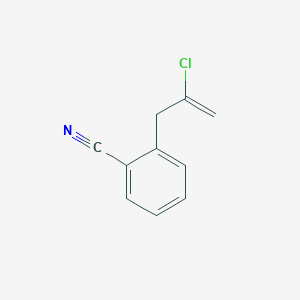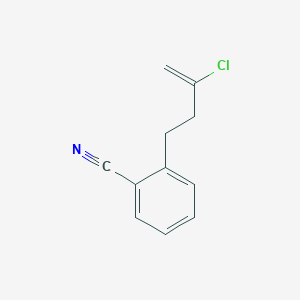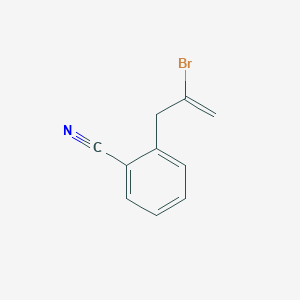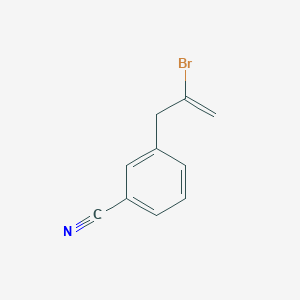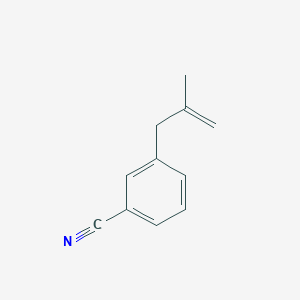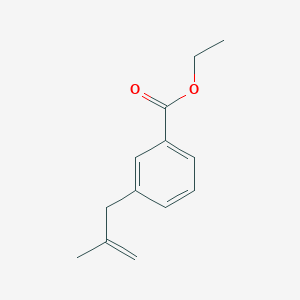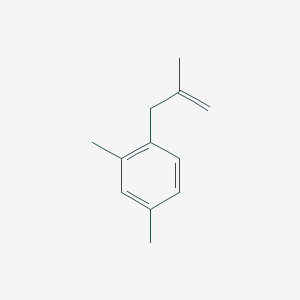
3-(2,4-Dimethylphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Applications De Recherche Scientifique
Corrosion Inhibition
Ammonium (2,4-dimethylphenyl)-dithiocarbamate, a compound related to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, has been explored as a corrosion inhibitor against steel corrosion in acidic solutions. This compound adsorbs on the steel surface, providing both physical and chemical protection, with the methyl functionalized benzene ring enhancing hydrophobicity against corrosive environments (Kıcır et al., 2016).
Polymerization and Catalysis
Studies on propene-ethene copolymer elastomers revealed the impact of methyl substitution, like that in 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, on polymerization kinetics and microstructure. Catalysts with methyl substitutions influenced molecular weights and polymer properties, contributing to a better understanding of polymer science (Voegelé et al., 2002).
Chemical Decomposition
The decomposition of 1,1-dimethyl-1-silacyclobutane, a compound structurally similar to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, was studied to understand catalytic processes and bond cleavages. This research provides insights into the behavior of methyl-substituted compounds under thermal stress (Tong & Shi, 2010).
X-ray Crystallography and Computational Studies
X-ray crystallography and computational studies on compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene provide deep insights into molecular structures and electronic properties, contributing to material science and molecular engineering (Nycz et al., 2011).
Selective Dimerization
The selective dimerization of propene, which is closely related to the structure of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, catalyzed by nickel complexes in solution, was studied. Such research aids in the development of specialized catalysts for industrial chemical processes (Eberhardt & Griffin, 1970).
Molecular Complex Formation
Research on molecular complexes, such as those formed with compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, helps in understanding the interactions and binding properties of various chemicals, which is crucial in pharmaceutical and chemical engineering fields (Toda et al., 1985).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.
Propriétés
IUPAC Name |
2,4-dimethyl-1-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRTXGLMVXOKBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641223 |
Source


|
| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
57834-93-2 |
Source


|
| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

